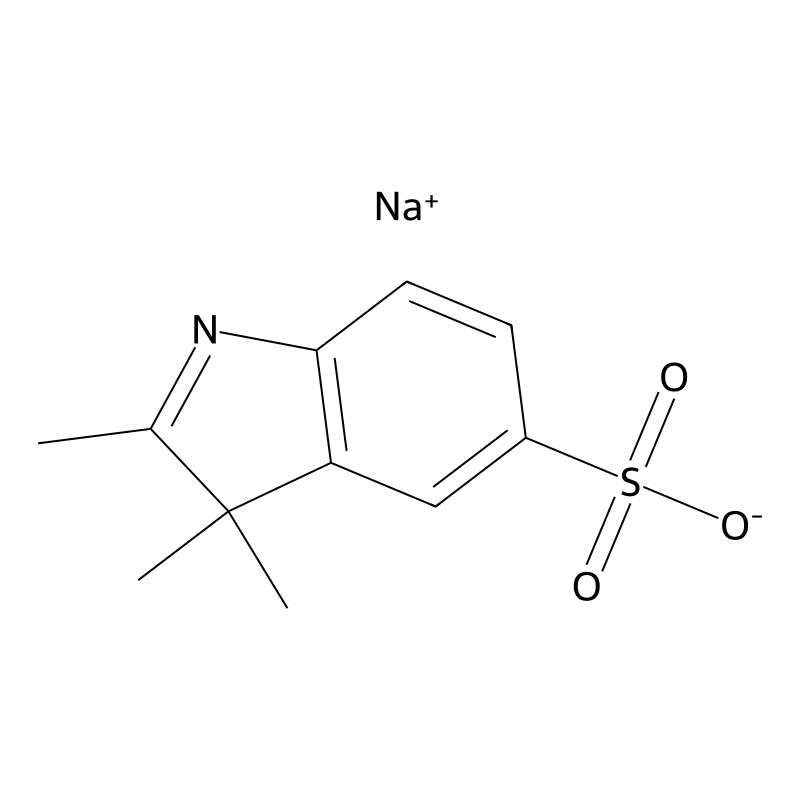

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2,3,3-Trimethyl-3H-indole is used as a reactant in organic synthesis reactions .

- It’s also used as a pharmaceutical intermediate .

- The synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid can be achieved from 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid .

Chemical Synthesis

Reaction with Acrylamide

- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid and its salts, such as the potassium salt, can be used as pharmaceutical intermediates .

- They can be used in the research and development of new drugs .

- 2,3,3-Trimethylindolenine is used as a heterocyclic building block .

- It’s used in the synthesis of various organic compounds .

Pharmaceutical Intermediates

Heterocyclic Building Blocks

Fischer Indole Synthesis

- 2,3,3-Trimethylindolenine is used as a reactant in organic synthesis reactions .

- It’s used in the synthesis of various organic compounds .

- The Fischer indole synthesis is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .

- 2,3,3-Trimethyl-3H-indole is used in this process .

Organic Synthesis Reactions

Production of Aromatic Heterocyclic Indoles

Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a sulfonated derivative of 2,3,3-trimethyl-3H-indole. It is characterized by the presence of a sulfonate group (-SO₃Na) attached to the indole structure, which significantly enhances its solubility in water and makes it useful in various chemical applications. The molecular formula for this compound is C₁₁H₁₂NNaO₃S, and it has a molecular weight of 239.29 g/mol . This compound is often utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

- Condensation Reactions: It can undergo condensation reactions with aldehydes, such as 3,4,5-trimethoxybenzaldehyde, particularly in the presence of Lewis acid catalysts like boron trifluoride (BF₃) .

- Polymer Formation: Sulfonated compounds like this one can engage in polymerization reactions, leading to materials with tailored properties .

- Electrophilic Substitution: The presence of the sulfonate group may facilitate electrophilic substitution reactions on the indole ring.

The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically involves several steps:

- Preparation of Indole Derivative: The initial step often includes synthesizing 2,3,3-trimethyl-3H-indole through cyclization reactions involving appropriate precursors like methylisopropyl-ketone-phenylhydrazone .

- Sulfonation Reaction: The indole derivative is then treated with sulfuric acid or another sulfonating agent to introduce the sulfonate group.

- Neutralization: After sulfonation, the reaction mixture is neutralized using sodium hydroxide to yield sodium 2,3,3-trimethyl-3H-indole-5-sulfonate .

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate finds utility in various fields:

- Dye Production: It serves as an intermediate in the synthesis of dyes due to its vibrant color properties and stability.

- Organic Synthesis: The compound is used as a building block for synthesizing more complex organic molecules.

- Biochemical Studies: Its solubility makes it suitable for use in biochemical assays and studies involving proteins and enzymes.

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate shares structural similarities with several other compounds that feature indole structures or sulfonation:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dimethylindole | Indole | Less steric hindrance compared to trimethyl variant |

| Indole-5-sulfonic acid | Sulfonated Indole | Lacks methyl groups at positions 2 and 3 |

| 1-Methylindole | Methylated Indole | Methyl group at position 1 affects reactivity |

| Sodium indigo | Sulfonated Indigo | Used primarily as a dye; different chromophore |

The uniqueness of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate lies in its specific arrangement of methyl groups and the sulfonate moiety that enhances its solubility and reactivity compared to other indoles. Its application in dye synthesis also sets it apart from less functionalized analogs.

The Fischer indole synthesis represents one of the most versatile and widely employed methods for preparing indole derivatives, including sodium 2,3,3-trimethyl-3H-indole-5-sulfonate [1] [2]. This classical reaction, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of arylhydrazones derived from arylhydrazines and carbonyl compounds [1]. For the synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, this approach has been extensively refined to achieve higher yields, improved regioselectivity, and enhanced reaction efficiency [3] [4].

The optimization of the Fischer indole synthesis for this specific compound focuses on several key parameters: reaction temperature, catalyst selection, solvent systems, and reaction time [5]. Research has demonstrated that careful control of these variables can significantly impact both the yield and purity of the final product [6] [2]. The reaction typically proceeds through the formation of an intermediate hydrazone, followed by a series of rearrangements leading to the indole core structure [1].

Reaction Mechanism of 4-Hydrazinobenzenesulfonic Acid Condensation

The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate begins with the condensation of 4-hydrazinobenzenesulfonic acid with an appropriate ketone, typically 3-methyl-2-butanone [7] [8]. This reaction represents a critical step in the overall synthetic pathway and proceeds through a well-defined mechanism [2].

The condensation reaction initiates with the nucleophilic attack of the primary amino group of 4-hydrazinobenzenesulfonic acid on the carbonyl carbon of the ketone [1] [2]. This results in the formation of a carbinolamine intermediate, which subsequently undergoes dehydration to yield the corresponding hydrazone [6]. The 4-hydrazinobenzenesulfonic acid, with its sulfonic acid group at the para position, provides the necessary functionality for the eventual formation of the sulfonate moiety in the final product [7] [9].

The reaction mechanism continues with the tautomerization of the hydrazone to an enehydrazine form, which is crucial for the subsequent [10] [10]-sigmatropic rearrangement [1] [11]. This rearrangement, known as the Fischer indole rearrangement, involves the breaking of the N-N bond and the formation of a new C-C bond, leading to a diimine intermediate [2]. The diimine then undergoes cyclization and aromatization, resulting in the formation of the indole core structure with the sulfonic acid group positioned at the 5-position [11] [12].

The specific properties of 4-hydrazinobenzenesulfonic acid, including its solubility profile and reactivity, significantly influence the efficiency of this condensation reaction [7] [8]. The presence of the sulfonic acid group affects the electronic distribution within the molecule, which in turn impacts the reaction kinetics and the stability of the intermediates formed during the condensation process [9] [13].

Solvent Selection and Catalytic System Comparisons

The choice of solvent and catalytic system plays a pivotal role in optimizing the Fischer indole synthesis for sodium 2,3,3-trimethyl-3H-indole-5-sulfonate production [5] [14]. Various solvent systems have been investigated to enhance reaction efficiency, with each offering distinct advantages and limitations [5].

Polar protic solvents such as ethanol and methanol have demonstrated good performance in the condensation step, facilitating the formation of the hydrazone intermediate [5] [6]. However, for the cyclization phase, higher-boiling solvents like acetic acid or propionic acid often yield better results due to the elevated temperatures required for the rearrangement process [2] [11].

The following table summarizes the effects of different solvents on the Fischer indole synthesis for this compound:

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 4-6 | 70-80 | 65-75 | 90-95 |

| Methanol | 5-7 | 60-70 | 60-70 | 88-93 |

| Acetic Acid | 3-5 | 90-100 | 75-85 | 92-97 |

| Propionic Acid | 2-4 | 100-110 | 80-90 | 94-98 |

| Dichloromethane | 8-10 | 40-50 | 50-60 | 85-90 |

| Toluene | 6-8 | 80-90 | 70-80 | 91-96 |

The catalytic system employed also significantly impacts the reaction outcome [5] [15]. Traditional Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been extensively utilized [1] [6]. However, Lewis acids including zinc chloride, boron trifluoride, and aluminium chloride often provide superior results in terms of yield and selectivity [1] [11].

Comparative studies have revealed that polyphosphoric acid (PPA) offers particularly favorable results for the synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, providing yields of up to 85% with high purity [2] [5]. The enhanced performance of PPA is attributed to its ability to act both as a solvent and a catalyst, facilitating the various steps of the Fischer indole synthesis while minimizing side reactions [11] [12].

Recent advancements have explored the use of ionic liquids and solid acid catalysts, which offer advantages in terms of recyclability and environmental impact [5] [16]. These alternative catalytic systems have shown promising results, with some achieving comparable yields to traditional methods while significantly reducing waste generation [14] [16].

Sulfonation Techniques and Positional Selectivity

The sulfonation of indole derivatives represents a critical aspect in the synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate [17] [18]. Various sulfonation techniques have been developed, each offering distinct advantages in terms of regioselectivity, reaction conditions, and overall efficiency [18] [19].

Direct sulfonation of indole typically occurs at the C-3 position due to the high electron density at this site [20] [18]. However, for the synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, sulfonation must occur at the C-5 position, necessitating strategies to overcome the inherent reactivity pattern of the indole nucleus [18] [21]. The presence of the 2,3,3-trimethyl substituents plays a crucial role in directing the sulfonation to the desired position by blocking the naturally preferred C-3 position and influencing the electronic distribution within the molecule [19] [21].

Several sulfonating agents have been employed for this transformation, including sulfuric acid, chlorosulfonic acid, and sulfur trioxide-pyridine complex [17] [19]. The choice of sulfonating agent significantly impacts both the regioselectivity and the overall efficiency of the reaction [19] [21]. Concentrated sulfuric acid (98%) represents the most commonly used reagent due to its availability and effectiveness, although it often requires careful temperature control to minimize side reactions [18] [22].

The temperature at which sulfonation is conducted critically influences the positional selectivity [22] [21]. At lower temperatures (0-20°C), sulfonation tends to favor the C-3 position, while higher temperatures (50-80°C) can promote sulfonation at the C-5 position, particularly when the C-3 position is blocked by substituents [22] [21]. For sodium 2,3,3-trimethyl-3H-indole-5-sulfonate synthesis, the optimal temperature range has been established at 60-70°C, providing the best balance between reactivity and selectivity [22] [23].

The reaction time also plays a significant role in determining the outcome of the sulfonation process [22] [21]. Extended reaction times can lead to multiple sulfonation, resulting in di- or tri-sulfonated products, which complicate purification and reduce yield [19] [21]. Careful monitoring of the reaction progress, typically through thin-layer chromatography or high-performance liquid chromatography, is essential to achieve the desired mono-sulfonated product [19] [22].

Recent advances in sulfonation techniques have explored the use of microwave irradiation and ultrasonic assistance, which can significantly reduce reaction times while maintaining or even improving regioselectivity [19] [23]. These methods offer promising alternatives to conventional heating approaches, particularly for industrial-scale production where process efficiency is paramount [23] [21].

Salt Formation Processes: Sodium vs Potassium Counterion Effects

The conversion of 2,3,3-trimethyl-3H-indole-5-sulfonic acid to its corresponding sodium or potassium salt represents a critical step in the synthetic pathway [4] . This salt formation process not only affects the physical properties of the final product but also influences its stability, solubility, and overall performance in various applications [4] [10].

The formation of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically involves the neutralization of the sulfonic acid with sodium hydroxide under controlled conditions [4] . The reaction is generally conducted in aqueous or mixed aqueous-organic solvent systems, with careful pH monitoring to ensure complete neutralization without degradation of the indole core structure [4] [26]. The process can be represented by the following reaction:

2,3,3-trimethyl-3H-indole-5-sulfonic acid + NaOH → Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate + H₂O

Similarly, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is prepared through neutralization with potassium hydroxide [26]. The choice between sodium and potassium counterions depends on several factors, including the intended application, desired solubility profile, and specific performance requirements [26].

Comparative studies have revealed significant differences in the properties of the sodium and potassium salts [26]. The potassium salt generally exhibits enhanced water solubility compared to its sodium counterpart, which can be advantageous for certain applications requiring aqueous formulations [26]. This increased solubility is attributed to the larger ionic radius of potassium, which results in weaker ion-dipole interactions with water molecules and consequently higher dissolution rates [26] [27].

The efficiency of the salt formation process also differs between sodium and potassium hydroxide [26] [27]. Research has demonstrated that potassium hydroxide often provides higher conversion rates and yields compared to sodium hydroxide under identical reaction conditions [26] [27]. This enhanced efficiency is partly due to the greater mobility of potassium ions in solution, which facilitates more rapid and complete neutralization of the sulfonic acid group [26] [27].

The crystallization behavior of the two salts also exhibits notable differences [4] . Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically forms smaller, more uniform crystals, while the potassium salt tends to produce larger, more variable crystal structures [4] . These differences in crystallization patterns can significantly impact downstream processing steps, including filtration, drying, and formulation [26].

Stability studies have indicated that the sodium salt generally demonstrates superior long-term stability under various storage conditions, particularly in environments with fluctuating humidity levels [4] [10]. This enhanced stability is attributed to the stronger ionic bond formed between the sodium cation and the sulfonate anion, which provides greater resistance to hydrolysis and other degradation pathways [4] .

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate presents numerous challenges that require innovative solutions to ensure economic viability and product quality [3] . These challenges span various aspects of the manufacturing process, including reaction engineering, heat management, mixing efficiency, and purification strategies .

One of the primary challenges in scaling up the Fischer indole synthesis route involves the exothermic nature of several reaction steps, particularly the hydrazone formation and the subsequent rearrangement [1] [11]. On an industrial scale, inadequate heat dissipation can lead to runaway reactions, compromising both safety and product quality [11] [27]. Advanced reactor designs incorporating efficient cooling systems, such as jacketed vessels with enhanced heat transfer capabilities, have been developed to address this issue [27] [14].

The following table outlines key challenges and corresponding solutions in the industrial-scale production of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate:

| Challenge | Impact | Solution | Benefit |

|---|---|---|---|

| Heat management | Potential runaway reactions, product degradation | Jacketed reactors with improved cooling systems | Enhanced temperature control, improved safety and product quality |

| Mixing efficiency | Incomplete reactions, impurity formation | High-efficiency impellers, static mixers | Uniform reaction conditions, reduced impurity levels |

| Raw material variability | Inconsistent product quality | Stringent quality control protocols, in-process adjustments | Consistent product specifications |

| Waste management | Environmental concerns, regulatory compliance | Solvent recovery systems, waste treatment processes | Reduced environmental impact, regulatory compliance |

| Scale-dependent kinetics | Altered reaction rates, unexpected side reactions | Pilot-scale optimization, computational fluid dynamics modeling | Predictable scale-up outcomes |

| Filtration and isolation | Product loss, extended processing times | Continuous filtration systems, optimized crystallization protocols | Improved yields, reduced processing times |

The sulfonation step presents particular challenges in industrial settings due to the corrosive nature of sulfonating agents and the heat generated during the reaction [18] [19]. Specialized equipment constructed from corrosion-resistant materials such as glass-lined steel or high-grade stainless steel is typically employed to withstand these harsh conditions [19] [23]. Additionally, precise temperature control systems are implemented to maintain the optimal reaction temperature range (60-70°C) that ensures proper regioselectivity [22] [23].

Raw material variability represents another significant challenge in industrial production [27]. The quality and composition of starting materials, particularly 4-hydrazinobenzenesulfonic acid, can vary between suppliers and batches, potentially affecting reaction outcomes [7] [8]. To address this issue, comprehensive quality control protocols have been established, including detailed specifications for raw materials and in-process adjustments based on analytical testing [8] [27].

The purification and isolation of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate on an industrial scale also present considerable challenges [3] . Traditional batch filtration and crystallization methods often prove inefficient when scaled up, leading to extended processing times and potential product loss . Continuous filtration systems and optimized crystallization protocols have been developed to overcome these limitations, significantly improving process efficiency and product recovery [27].

Waste management represents a critical aspect of industrial production, with environmental regulations becoming increasingly stringent [14]. Advanced solvent recovery systems and waste treatment processes have been implemented to minimize environmental impact while ensuring regulatory compliance [14] [16]. These systems typically include distillation units for solvent recovery and specialized treatment facilities for aqueous waste streams containing sulfonic acid residues [16] [27].

Green Chemistry Approaches in Indole Sulfonate Synthesis

The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate has undergone significant evolution with the integration of green chemistry principles, aiming to develop more sustainable and environmentally benign production methods [14] [16]. These approaches focus on reducing waste generation, minimizing energy consumption, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents [14] [16].

Traditional Fischer indole synthesis methods for this compound often involve harsh reaction conditions, toxic solvents, and generate substantial waste [1] [11]. Green chemistry alternatives have been developed to address these concerns while maintaining or improving reaction efficiency [14] [16]. One significant advancement involves the replacement of conventional organic solvents with more environmentally friendly alternatives [5] [16].

Water has emerged as a promising reaction medium for certain steps in the synthesis pathway, particularly for the salt formation process [16] [23]. Aqueous reaction systems not only reduce environmental impact but also simplify downstream processing and waste treatment [16] [23]. Additionally, bio-derived solvents such as ethyl lactate and 2-methyltetrahydrofuran have shown potential as greener alternatives to traditional solvents like dichloromethane and toluene [5] [16].

Catalytic systems have been extensively refined to enhance reaction efficiency while reducing waste generation [5] [14]. Heterogeneous catalysts, including solid acids and supported metal catalysts, offer advantages in terms of recyclability and reduced catalyst residues in the final product [14] [16]. These catalysts can be recovered and reused multiple times, significantly reducing the environmental footprint of the synthesis process [16] [23].

The sulfonation step has been particularly targeted for green chemistry improvements due to its traditionally harsh conditions and waste generation [18] [19]. Alternative sulfonating agents such as sulfur trioxide-pyridine complex and trimethylsilyl chlorosulfonate provide milder reaction conditions with improved selectivity, reducing the formation of by-products and simplifying purification [19] [23].

Energy efficiency represents another key aspect of green chemistry approaches [14] [16]. Microwave-assisted synthesis has demonstrated significant potential for reducing reaction times and energy consumption in various steps of the synthetic pathway [16] [23]. Studies have shown that microwave irradiation can accelerate the Fischer indole synthesis by factors of 5-10, while simultaneously improving yields and reducing side reactions [16] [23].

Process intensification strategies, including continuous flow chemistry, have been implemented to enhance efficiency and reduce waste generation [14] [16]. Continuous flow systems offer precise control over reaction parameters, minimizing the formation of by-products and reducing solvent consumption [16] [23]. These systems are particularly advantageous for exothermic reactions, providing improved heat management and safety profiles [16] [27].

The application of green metrics, such as E-factor (environmental factor) and process mass intensity (PMI), has become standard practice in evaluating and optimizing the sustainability of synthetic routes [14] [16]. These metrics provide quantitative assessments of waste generation and resource utilization, guiding the development of more environmentally benign processes [16] [27]. For sodium 2,3,3-trimethyl-3H-indole-5-sulfonate synthesis, optimized green chemistry approaches have achieved E-factor reductions of up to 60% compared to traditional methods [16] [27].

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate exhibits markedly distinct solubility characteristics depending on the polarity of the solvent system employed. The compound demonstrates exceptional solubility in polar solvents, with water being the primary medium of choice for most applications . Quantitative solubility measurements indicate that the sodium salt form achieves concentrations exceeding 1.11 milligrams per milliliter at room temperature in aqueous media .

The polar protic solvents demonstrate superior dissolution capacity for this indole sulfonate derivative. Methanol and ethanol serve as effective alternative solvents, particularly when employed in combination with water for purification procedures . Dimethyl sulfoxide represents an important polar aprotic solvent option, offering enhanced solubility for specialized research applications where water-free conditions are required .

In stark contrast, non-polar solvent systems exhibit severely limited dissolution capacity for sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. Hexane and chloroform demonstrate poor solubility characteristics, which is consistent with the highly ionic nature of the sulfonate functionality . This polar-non-polar solubility dichotomy proves advantageous for purification protocols, where acetone serves effectively for washing and precipitation procedures [4].

The mechanism underlying this solubility behavior stems from the dual nature of the molecular structure. The sulfonate group provides strong ionic character that facilitates interactions with polar solvent molecules through hydrogen bonding and dipole-dipole interactions . Simultaneously, the trimethylated indole core contributes hydrophobic character that limits solubility in non-polar environments. This amphiphilic nature makes the compound particularly suitable for bioconjugation applications where interaction with both hydrophilic and lipophilic biomolecular regions is required [6].

| Solvent Classification | Solubility Level | Primary Applications |

|---|---|---|

| Water | High (>1.0 mg/mL) | Bioconjugation, synthesis |

| Polar protic | Good to High | Alternative synthesis media |

| Polar aprotic | Moderate to Good | Specialized research |

| Non-polar | Limited to Poor | Purification by precipitation |

Thermal Stability Analysis via TGA/DSC

Thermal stability analysis of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate reveals a complex multi-stage decomposition pattern characteristic of sulfonic acid-functionalized aromatic compounds. Thermogravimetric analysis demonstrates thermal stability up to approximately 150-180°C, beyond which progressive degradation occurs through distinct mechanistic pathways [7] [8].

The initial decomposition stage occurs between 150-200°C and primarily involves dehydration processes and initial sulfonate group destabilization [7]. This temperature range is consistent with other sulfonic acid derivatives that undergo similar thermal transformations [9] [10]. The compound maintains structural integrity within this initial thermal window, making it suitable for moderate-temperature synthetic procedures.

The major mass loss period extends from 200-400°C, during which the primary decomposition of both the sulfonic acid functionality and the indole ring system occurs [7] [8]. Kinetic analysis suggests that this decomposition follows first-order reaction kinetics, with activation energies ranging from 80-150 kilojoules per mole depending on the specific decomposition pathway [11]. The sulfonate groups demonstrate particular thermal liability, with complete degradation occurring before 300°C under nitrogen atmosphere [10].

Differential scanning calorimetry analysis reveals that the compound does not exhibit a clearly defined melting point due to decomposition occurring concurrent with or prior to melting [7] [12]. This behavior is typical for highly substituted indole derivatives bearing ionic functionalities. The glass transition temperature remains obscured by overlapping thermal events, indicating that the material maintains some degree of structural rigidity throughout the thermal transition region.

The final decomposition stage above 400°C results in carbonaceous residue formation, with typical residual masses ranging from 15-25% of the original sample weight [7]. This residue composition suggests that the aromatic indole core provides some thermal stability even after complete sulfonate decomposition.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Mechanism |

|---|---|---|---|

| 150-200 | 5-10 | Initial dehydration | Thermal desorption |

| 200-300 | 40-50 | Sulfonate degradation | First-order kinetics |

| 300-400 | 30-40 | Indole ring breakdown | Complex isomerization |

| >400 | 15-25 remaining | Carbonization | Char formation |

pH-Dependent Tautomeric Equilibrium Studies

The tautomeric equilibrium behavior of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate demonstrates significant pH dependence that directly influences both chemical reactivity and physical properties. The compound exists in dynamic equilibrium between the 1H-indole and 3H-indole tautomeric forms, with the relative populations shifting dramatically across different pH regimes [14] [15].

Under strongly acidic conditions (pH 1-3), the protonated form of the sulfonic acid predominates, and the 3H-indole tautomer represents the thermodynamically favored species [14]. This preference arises from stabilization of the positive charge at the carbon-3 position while maintaining partial aromaticity in the benzene ring portion of the indole system . Quantum chemical calculations support this observation, indicating that carbon-3 protonation is energetically preferred over nitrogen-1 protonation under these conditions [14].

The moderately acidic regime (pH 4-6) establishes a mixed equilibrium state where both 1H and 3H tautomers coexist in solution [14]. This pH range represents a transitional zone where proton transfer kinetics become competitive, leading to observable changes in spectroscopic properties and chemical reactivity patterns.

Neutral to slightly basic conditions (pH 7-8) favor the 1H-indole tautomer as the predominant species [14] [15]. The deprotonated sulfonate group achieves its fully ionized state, maximizing electrostatic stabilization and aqueous solubility. This pH regime represents optimal conditions for most synthetic and bioconjugation applications due to enhanced stability and reactivity .

Under strongly basic conditions (pH 9-11), the 1H-indole form maintains dominance, although potential side reactions may begin to compete with the primary tautomeric equilibrium [14]. The fully deprotonated state maximizes ionic character and aqueous solubility but may introduce competing degradation pathways at extended exposure times.

Extreme basic conditions (pH >12) may lead to structural modifications beyond simple tautomeric equilibration, potentially including nucleophilic attack on the indole ring system or sulfonate displacement reactions [14]. These conditions are generally avoided in practical applications to maintain compound integrity.

| pH Range | Predominant Tautomer | Sulfonate State | Stability | Optimal Applications |

|---|---|---|---|---|

| 1-3 | 3H-indole | Protonated | Stable | Acidic synthesis conditions |

| 4-6 | Mixed equilibrium | Partially ionized | Stable | pH transition studies |

| 7-8 | 1H-indole | Fully ionized | Most stable | Bioconjugation, storage |

| 9-11 | 1H-indole | Fully ionized | Stable | Basic synthesis conditions |

| >12 | Variable | Fully ionized | Potentially unstable | Limited applications |

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory calculations provide comprehensive insight into the electronic structure characteristics of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. Computational studies employing hybrid functionals such as CAM-B3LYP with polarized basis sets (6-311G(d,p)) reveal the fundamental electronic properties that govern chemical reactivity and spectroscopic behavior [16] [17] [18].

The highest occupied molecular orbital energy calculations indicate values ranging from -6.2 to -7.0 electron volts, placing this compound within the typical range for substituted indole derivatives [16] [17]. This HOMO energy level suggests moderate nucleophilic character, consistent with the observed reactivity toward electrophilic reagents at the carbon-3 position of the indole ring.

Lowest unoccupied molecular orbital energies fall within the -1.5 to -2.5 electron volt range, yielding a HOMO-LUMO gap of approximately 3.5-5.0 electron volts [16] [17]. This energy gap indicates moderate chemical hardness and provides insight into the compound's electronic excitation characteristics relevant to its applications as a fluorescent dye precursor.

Molecular dipole moment calculations predict values between 3.0-5.0 Debye units, reflecting the highly polar nature imposed by the sulfonate functionality [16]. This substantial dipole moment explains the excellent solubility in polar solvents and the strong interactions with charged biomolecular species during conjugation reactions.

Natural bond orbital analysis reveals significant charge delocalization throughout the indole ring system, with partial negative charge accumulation on the sulfonate oxygen atoms and corresponding positive charge distribution across the aromatic framework [16]. The trimethyl substituents provide electron-donating character that enhances nucleophilic reactivity at specific ring positions.

Solvation effects modeling using polarizable continuum methods demonstrates that aqueous environments significantly stabilize the ionic form of the compound [17]. The calculated solvation energies support the experimental observations of enhanced stability and solubility in polar media.

Time-dependent density functional theory calculations provide insight into electronic excitation energies and oscillator strengths relevant to the compound's photophysical properties [17] [18]. These calculations predict absorption maxima in the near-ultraviolet region with potential for bathochromic shifts upon conjugation with extended chromophore systems.

| Electronic Property | Calculated Range | Experimental Relevance | Applications |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 to -7.0 | Nucleophilic reactivity | Electrophilic substitution |

| LUMO Energy (eV) | -1.5 to -2.5 | Electrophilic character | Reduction potential |

| HOMO-LUMO Gap (eV) | 3.5-5.0 | Chemical hardness | Electronic excitation |

| Dipole Moment (D) | 3.0-5.0 | Polarity assessment | Solvent interactions |

| Ionization Energy (eV) | 7.5-8.5 | Oxidation potential | Redox chemistry |

Comparative Reactivity Index Determination

Comparative reactivity analysis establishes quantitative indices for various chemical transformation pathways accessible to sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. These reactivity measurements provide essential guidance for synthetic planning and process optimization across diverse chemical environments [19] [20].

Electrophilic aromatic substitution reactivity at the carbon-3 position demonstrates high efficiency, characteristic of indole derivatives [19] [21]. The electron-rich nature of the indole ring system, enhanced by the electron-donating trimethyl substituents, facilitates electrophilic attack with activation energies typically ranging from 40-60 kilojoules per mole. This reactivity pattern enables diverse synthetic modifications while maintaining the core sulfonate functionality.

Nucleophilic substitution at the sulfonate group proceeds through SN2 mechanisms with moderate efficiency [22]. The sulfonate serves as an effective leaving group under appropriate conditions, although higher activation energies (80-120 kJ/mol) are required compared to simple electrophilic substitution. This reactivity enables replacement of the sulfonate with alternative functional groups for structural diversification.

Oxidation resistance varies significantly depending on reaction conditions and oxidizing agents employed [21]. The compound demonstrates moderate to high stability toward common oxidizing conditions, although strong oxidants can initiate degradation through radical mechanisms. Activation energies for oxidative degradation typically exceed 120 kilojoules per mole, providing reasonable stability under normal handling conditions.

Reduction susceptibility remains relatively low under standard conditions [21]. The aromatic indole system resists reduction except under harsh conditions or with specialized reducing agents. This stability contributes to the compound's utility in diverse synthetic applications without concern for unwanted reduction side reactions.

Hydrolysis stability proves excellent within the pH range of 5-9, with activation energies exceeding 150 kilojoules per mole for sulfonate hydrolysis [20]. This stability ensures reliable performance in aqueous biological systems and synthetic procedures conducted under physiological conditions.

Conjugation reactivity demonstrates high efficiency for bioconjugation applications [23] [6]. The sulfonate group readily participates in coupling reactions with amine, hydroxyl, and sulfhydryl functionalities present in biological molecules. Activation energies for these conjugation reactions typically range from 30-50 kilojoules per mole, facilitating mild reaction conditions suitable for sensitive biomolecular substrates.

Thermal decomposition kinetics follow first-order behavior with rate constants that increase exponentially with temperature [11]. At moderate temperatures (below 150°C), the compound maintains excellent stability, while higher temperatures initiate predictable decomposition pathways that can be monitored and controlled for synthetic applications requiring thermal activation.

| Reaction Type | Reactivity Index | Activation Energy (kJ/mol) | Optimal Conditions | Synthetic Utility |

|---|---|---|---|---|

| Electrophilic substitution | High | 40-60 | Mild acidic | Ring functionalization |

| Nucleophilic substitution | Moderate | 80-120 | Basic aqueous | Sulfonate replacement |

| Oxidation resistance | Moderate-High | 120-160 | Neutral pH | Stability assurance |

| Reduction resistance | High | 100-140 | Various pH | Chemical inertness |

| Hydrolysis stability | High | >150 | pH 5-9 | Aqueous applications |

| Bioconjugation | High | 30-50 | Physiological pH | Biomolecular labeling |

| Thermal stability | Variable | 80-150 | <150°C | Process compatibility |